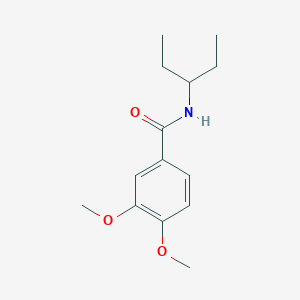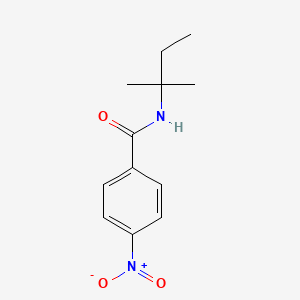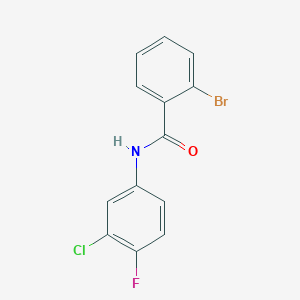![molecular formula C19H20Cl2N2O4S B5832659 N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as BZM055, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins in the cell. By inhibiting Hsp90, N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide can disrupt the proper functioning of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has also been found to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for Hsp90 inhibition. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide research, including exploring its potential as a cancer therapy in clinical trials, developing more effective formulations for improved solubility and bioavailability, and investigating its neuroprotective effects in other neurodegenerative diseases. Additionally, further studies are needed to understand the long-term safety and potential side effects of N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide.
In conclusion, N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research will continue to explore its potential as a therapeutic agent and address remaining questions about its safety and efficacy.
Méthodes De Synthèse
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide can be synthesized by reacting 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-N-(4-morpholinyl)acetamide in the presence of a base. The resulting product is then treated with oxalyl chloride and morpholine to yield N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide.
Applications De Recherche Scientifique
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.
Propriétés
IUPAC Name |
N-benzyl-2,5-dichloro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-16-6-7-17(21)18(12-16)28(25,26)23(13-15-4-2-1-3-5-15)14-19(24)22-8-10-27-11-9-22/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRCOQQORFQURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)

![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)


![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5832653.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)

![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)
![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)
